molecular formula C15H17NO5 B3425007 (R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate CAS No. 380886-36-2

(R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate

Cat. No.: B3425007
CAS No.: 380886-36-2
M. Wt: 291.30 g/mol
InChI Key: APBDROVGLRLEDJ-SECBINFHSA-N
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Description

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is a chiral compound that features a tert-butyl ester group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate typically involves the esterification of ®-2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The phthalimide moiety is introduced through a nucleophilic substitution reaction with phthalic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phthalimide moiety to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the phthalimide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)butanoate: Similar structure but with a butanoate ester group.

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate: Similar structure but with an acetate ester group.

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate: Similar structure but with a pentanoate ester group.

Uniqueness

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is unique due to its specific combination of a tert-butyl ester and a phthalimide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9(14(19)20-15(2,3)4)21-16-12(17)10-7-5-6-8-11(10)13(16)18/h5-9H,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBDROVGLRLEDJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133740
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380886-36-2
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380886-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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